molecular formula C8H9N5 B13106527 phenyl(2H-tetrazol-5-yl)methanamine CAS No. 95898-94-5

phenyl(2H-tetrazol-5-yl)methanamine

Cat. No.: B13106527
CAS No.: 95898-94-5
M. Wt: 175.19 g/mol
InChI Key: BVBOWMSUTQPATP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl(2H-tetrazol-5-yl)methanamine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a phenyl group attached to a tetrazole ring, which is further connected to a methanamine group. The presence of the tetrazole ring imparts unique chemical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl(2H-tetrazol-5-yl)methanamine can be synthesized through several methods. One common synthetic route involves the reaction of α-amino nitrile with sodium azide and zinc chloride in the presence of isopropyl alcohol . This method yields this compound derivatives, which can be further purified and characterized.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves scalable reactions that can be optimized for large-scale production. The use of microwave-assisted reactions and other advanced techniques can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Phenyl(2H-tetrazol-5-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into reduced forms, often using reagents like sodium borohydride.

    Substitution: The tetrazole ring allows for substitution reactions, where different substituents can be introduced to modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted this compound derivatives .

Scientific Research Applications

Phenyl(2H-tetrazol-5-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of phenyl(2H-tetrazol-5-yl)methanamine involves its interaction with specific molecular targets. In antifungal applications, the compound likely inhibits key enzymes or pathways essential for fungal growth and survival. Docking studies have shown its potential to bind to fungal proteins, disrupting their function and leading to antifungal effects .

Comparison with Similar Compounds

Phenyl(2H-tetrazol-5-yl)methanamine can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of a phenyl group, tetrazole ring, and methanamine group, which imparts distinct chemical and biological properties.

Biological Activity

Phenyl(2H-tetrazol-5-yl)methanamine is a compound of significant interest due to its diverse biological activities. This article presents a comprehensive overview of its biological effects, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound, also known by its chemical formula C8_8H9_9N5_5, features a phenyl group attached to a tetrazole moiety. The presence of the tetrazole ring contributes to its biological activity, particularly in modulating enzyme functions and exhibiting antimicrobial properties.

Synthesis

The synthesis of this compound typically involves the reaction of α-amino nitriles with sodium azide in the presence of a catalyst such as zinc chloride. This method allows for the efficient formation of tetrazole derivatives, which can be further modified to enhance their biological properties .

Antifungal Activity

Research has demonstrated that this compound derivatives exhibit significant antifungal activity against various pathogens, including Candida albicans and Aspergillus niger. In vitro studies indicate that these compounds can inhibit fungal growth effectively, making them potential candidates for treating fungal infections, especially in cases where resistance to conventional antifungals like fluconazole is observed .

Antioxidant and Antihypertensive Properties

Recent studies have evaluated the antioxidant potential of tetrazole derivatives using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl). Compounds derived from this compound have shown promising free radical scavenging abilities, suggesting potential applications in preventing oxidative stress-related diseases .

Additionally, some derivatives have been investigated for their antihypertensive effects. These compounds demonstrated significant inhibition in urease activity, which is linked to hypertension management. For instance, certain derivatives exhibited IC50_{50} values lower than standard drugs, indicating superior potency .

The mechanism by which this compound exerts its biological effects often involves interaction with specific enzymes. For example, inhibitors targeting amine oxidase copper-containing enzymes (AOC3) have been identified. These enzymes play a crucial role in inflammatory processes; thus, their inhibition could lead to new therapeutic strategies for managing inflammation-related diseases .

Case Studies

  • Antifungal Efficacy : A study synthesized 16 novel derivatives of this compound and assessed their antifungal activity against Candida albicans and Aspergillus niger. The results indicated that several compounds exhibited potent antifungal properties with minimal cytotoxicity towards human cells .
  • Antioxidant Activity : In an evaluation of various synthesized tetrazole derivatives, compounds showed significant antioxidant activity compared to standard antioxidants. This suggests their potential use in formulations aimed at reducing oxidative damage in biological systems .
  • Hypertension Management : Derivatives were tested for urease inhibition, revealing that some compounds had IC50_{50} values significantly lower than traditional treatments. This positions them as promising candidates for developing new antihypertensive therapies .

Data Summary

Compound Activity IC50_{50} Value Target Pathogen/Enzyme
This compound Derivative 1Antifungal< 10 µg/mlCandida albicans
This compound Derivative 2Antioxidant0.28 µMDPPH Radical Scavenging
This compound Derivative 3Urease Inhibition1.29 µMUrease (linked to hypertension)

Properties

CAS No.

95898-94-5

Molecular Formula

C8H9N5

Molecular Weight

175.19 g/mol

IUPAC Name

phenyl(2H-tetrazol-5-yl)methanamine

InChI

InChI=1S/C8H9N5/c9-7(8-10-12-13-11-8)6-4-2-1-3-5-6/h1-5,7H,9H2,(H,10,11,12,13)

InChI Key

BVBOWMSUTQPATP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=NNN=N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.